molecular formula C9H5ClFN B1469784 8-Chloro-6-fluoroquinoline CAS No. 22319-88-6

8-Chloro-6-fluoroquinoline

Cat. No. B1469784
CAS RN: 22319-88-6
M. Wt: 181.59 g/mol
InChI Key: DDHQDCGPYDWFNY-UHFFFAOYSA-N
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Description

8-Chloro-6-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN. It has a molecular weight of 181.6 and is a solid at room temperature . This compound is a fluorinated quinoline derivative with a chlorine and a fluorine at the 6- and 8-positions respectively .


Synthesis Analysis

The synthesis of fluoroquinolones, including 8-Chloro-6-fluoroquinoline, involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A method of preparation of fluoroquinolones from compounds of a certain formula has been patented .


Molecular Structure Analysis

The InChI code for 8-Chloro-6-fluoroquinoline is 1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H . This indicates the presence of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom in the molecule.


Chemical Reactions Analysis

Fluoroquinolones, including 8-Chloro-6-fluoroquinoline, are known to undergo a variety of chemical reactions. These include nucleophilic aromatic substitution reactions, which are used to form Schiff bases . These Schiff bases are used for metal-ion recognition sensors because their fluorescent emissions shift after chelating to a metal center .


Physical And Chemical Properties Analysis

8-Chloro-6-fluoroquinoline is a solid at room temperature and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Antibacterial Agents

8-Chloro-6-fluoroquinoline: serves as a core structure for the synthesis of fluoroquinolone antibiotics . These compounds are known for their potent antibacterial activity, which is achieved by inhibiting bacterial DNA gyrase. This mechanism is distinct from other antibiotics, making fluoroquinolones effective against strains resistant to other antibacterial drugs.

Antimalarial Drugs

The quinoline ring system has been historically used as a scaffold for antimalarial drugs . The incorporation of fluorine atoms, as seen in 8-Chloro-6-fluoroquinoline , enhances the biological activity of these compounds, leading to the development of more effective antimalarial therapies.

Antineoplastic Agents

Fluorinated quinolines, including derivatives of 8-Chloro-6-fluoroquinoline , have shown promise as antineoplastic agents . They are being explored for their potential use in cancer treatment, particularly due to their ability to inhibit various enzymes involved in tumor growth and proliferation.

Enzyme Inhibition

The structural features of 8-Chloro-6-fluoroquinoline allow it to act as an enzyme inhibitor . This application is significant in the development of new drugs that target specific enzymes related to diseases, offering a pathway to novel treatments.

Agricultural Chemicals

Some fluorinated quinolines have found applications in agriculture as pesticides or herbicides . The specific properties of 8-Chloro-6-fluoroquinoline could be utilized to develop new agricultural chemicals that are more effective and environmentally friendly.

Material Science

The unique properties of 8-Chloro-6-fluoroquinoline make it a candidate for use in material science, particularly in the development of liquid crystals and cyanine dyes . These materials are essential in various industries, including electronics and textiles.

Mechanism of Action

Fluoroquinolones, the family of antibacterials that 8-Chloro-6-fluoroquinoline belongs to, are the only direct inhibitors of DNA synthesis. They bind to the enzyme-DNA complex, stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV, and block progress of the replication fork .

Safety and Hazards

8-Chloro-6-fluoroquinoline is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorinated quinolines, including 8-Chloro-6-fluoroquinoline, have found applications in various fields. They are used in the synthesis of active pharmaceutical ingredients (APIs), such as Besifloxacin and Clinafloxacin, for topical antibiotic treatments and conjunctive bacterial infections . They are also used as synthesis intermediates for Schiff bases, which are used for metal-ion recognition sensors . Future research may focus on developing novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .

properties

IUPAC Name

8-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHQDCGPYDWFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857684
Record name 8-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-fluoroquinoline

CAS RN

22319-88-6
Record name 8-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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